

Spectroscopic data for 3-Bromo-5-(methylsulfonyl)aniline (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Bromo-5-(methylsulfonyl)aniline

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(methylsulfonyl)aniline

This guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-5-(methylsulfonyl)aniline** (CAS No: 62606-00-2)[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section includes a detailed interpretation of the predicted spectra, rooted in fundamental principles and comparisons with analogous structures, alongside field-proven protocols for experimental data acquisition.

Introduction

3-Bromo-5-(methylsulfonyl)aniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide serves as a practical resource for the characterization of this molecule, providing both predicted data and the methodologies to obtain and interpret experimental results. The molecular structure is presented below, with the IUPAC name 3-bromo-5-(methylsulfonyl)benzenamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Bromo-5-(methylsulfonyl)aniline**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the aromatic ring and the substituents.

^1H NMR Spectroscopy: Predicted Data and Interpretation

The ^1H NMR spectrum of **3-Bromo-5-(methylsulfonyl)aniline** is predicted to show three distinct signals in the aromatic region and a singlet for the methylsulfonyl group. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromo and methylsulfonyl groups.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.5 - 7.7	Triplet (t)	~1.5 - 2.0 (meta coupling)	H-4
~7.2 - 7.4	Triplet (t)	~1.5 - 2.0 (meta coupling)	H-2
~7.0 - 7.2	Triplet (t)	~1.5 - 2.0 (meta coupling)	H-6
~4.0 (broad)	Singlet (s)	N/A	-NH ₂
~3.1	Singlet (s)	N/A	-SO ₂ CH ₃

Causality Behind Predicted Chemical Shifts and Multiplicities:

- The protons on the aromatic ring (H-2, H-4, and H-6) are all meta to each other, resulting in small coupling constants and appearing as narrow triplets.^[2]
- The methylsulfonyl group is strongly electron-withdrawing, which deshields the nearby protons, causing them to appear at a lower field.
- The amino group is electron-donating, which shields the protons, shifting them to a higher field compared to an unsubstituted benzene ring.

- The broad singlet for the -NH₂ protons is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- The sharp singlet for the -SO₂CH₃ protons is characteristic of a methyl group not coupled to any other protons.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of **3-Bromo-5-(methylsulfonyl)aniline**.

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3-Bromo-5-(methylsulfonyl)aniline** into a clean, dry vial.
 - Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Gently swirl the vial to dissolve the sample completely.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a narrow and symmetrical solvent peak.
 - Tune and match the probe for the ¹H frequency.
- Data Acquisition:
 - Acquire a standard ¹H NMR spectrum with the following parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds

- Relaxation delay: 1-2 seconds
- Number of scans: 8-16
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain a flat baseline.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm or DMSO at 2.50 ppm).
 - Integrate the peaks to determine the relative number of protons.

^{13}C NMR Spectroscopy: Predicted Data and Interpretation

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

Predicted Chemical Shift (δ , ppm)	Assignment
~148 - 152	C-3 (C-Br)
~145 - 149	C-5 (C-SO ₂ CH ₃)
~130 - 135	C-1 (C-NH ₂)
~120 - 125	C-4
~115 - 120	C-6
~110 - 115	C-2
~40 - 45	-SO ₂ CH ₃

Rationale for Predicted Chemical Shifts:

- The carbons directly attached to the electronegative bromine (C-3) and the sulfonyl group (C-5) are expected to be the most downfield.
- The carbon attached to the amino group (C-1) will also be downfield due to the inductive effect of the nitrogen, but shielded by its resonance effect.
- The other aromatic carbons (C-2, C-4, C-6) will have chemical shifts determined by the combined electronic effects of the three substituents.
- The methyl carbon of the sulfonyl group will appear in the aliphatic region.

Experimental Protocol for ^{13}C NMR Spectroscopy

- Sample Preparation:
 - Prepare the sample as described in the ^1H NMR protocol. A slightly higher concentration (15-20 mg) may be beneficial.
- Instrument Setup:
 - Use the same locked and shimmed sample from the ^1H NMR experiment.
 - Tune and match the probe for the ^{13}C frequency.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2 seconds
 - Number of scans: 128-1024 (or more, depending on concentration)
- Data Processing:

- Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).
- Phase the spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm or DMSO-d_6 at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
3400 - 3300	N-H stretch (asymmetric and symmetric)	Primary Amine ($-\text{NH}_2$)
3100 - 3000	C-H stretch	Aromatic
1620 - 1580	C=C stretch	Aromatic Ring
1350 - 1300	S=O stretch (asymmetric)	Sulfone ($-\text{SO}_2-$)
1160 - 1120	S=O stretch (symmetric)	Sulfone ($-\text{SO}_2-$)
800 - 700	C-H out-of-plane bend	Aromatic (substitution pattern)

Interpretation of Key Bands:

- The two bands for the N-H stretch are characteristic of a primary amine.[3]
- The aromatic C-H stretch appears above 3000 cm^{-1} . [4]
- The strong absorptions for the asymmetric and symmetric S=O stretching are definitive for the sulfone group.[5]

Experimental Protocol for IR Spectroscopy (ATR)

- Sample Preparation:

- Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Apply pressure to ensure good contact between the sample and the ATR crystal.
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Ion	Interpretation
250/252	$[\text{C}_7\text{H}_8\text{BrNO}_2\text{S}]^{+\cdot}$	Molecular ion ($\text{M}^{+\cdot}$) with characteristic 1:1 ratio for bromine isotopes (^{79}Br and ^{81}Br)
171/173	$[\text{C}_7\text{H}_8\text{NO}_2\text{S}]^{+\cdot}$	Loss of Br radical
156/158	$[\text{C}_6\text{H}_5\text{Br}]^{+\cdot}$	Loss of $-\text{SO}_2\text{CH}_3$ and $-\text{NH}_2$
92	$[\text{C}_6\text{H}_6\text{N}]^+$	Loss of Br and $-\text{SO}_2\text{CH}_3$
79	$[\text{SO}_2\text{CH}_3]^+$	Methylsulfonyl cation

Fragmentation Pathway Rationale:

The molecular ion will be readily observed due to the stability of the aromatic ring.[6] The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[7] Common fragmentation pathways include the loss of the bromine radical and the cleavage of the C-S bond, leading to the loss of the methylsulfonyl radical.[8]

Experimental Protocol for Mass Spectrometry (EI-MS)

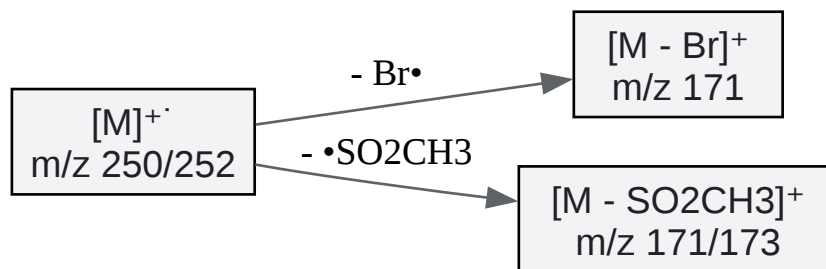
- Sample Introduction:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:
 - Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis:
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).
- Data Analysis:
 - Identify the molecular ion peak and its isotopic pattern.
 - Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Visualizations

Molecular Structure and NMR Assignments

Caption: Structure of **3-Bromo-5-(methylsulfonyl)aniline** with atom numbering for NMR assignments.

Mass Spectrometry Fragmentation Pathway



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Caption: Predicted primary fragmentation pathways for **3-Bromo-5-(methylsulfonyl)aniline** in EI-MS.

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